molecular formula C22H16BrClN2S B2414652 2-(benzylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole CAS No. 1226433-70-0

2-(benzylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole

Cat. No. B2414652
CAS RN: 1226433-70-0
M. Wt: 455.8
InChI Key: ZVAPYHZIQFEIKT-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They are integral features of a variety of natural products and medicinal agents . Many drugs containing the 1,3,4-thiadiazole nucleus, such as acetazolamide, methazolamide, and megazol, are available in the market .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazoles consists of a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The specific molecular structure of “2-(benzylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole” would include additional functional groups attached to this core structure.


Chemical Reactions Analysis

1,3,4-Thiadiazoles can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific chemical reactions that “2-(benzylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole” can undergo are not available in the literature I have access to.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazoles depend on their specific structure. They are generally stable compounds and many are soluble in common organic solvents .

Scientific Research Applications

X-ray Crystal Structures

  • A study focused on the X-ray crystal structures of solvated bisimidazole derivatives, including compounds similar to the one . These structures were analyzed using single crystal X-ray diffraction, revealing distinct differences in the conformation and orientation of the imidazole rings due to specific solvent interactions (Felsmann et al., 2012).

Antimicrobial Applications

  • Novel imidazoles, including derivatives similar to the compound , have been synthesized for potential antimicrobial applications. These derivatives exhibited varying degrees of yield and were tested for their antimicrobial activities (Narwal et al., 2012).

Molecular Docking Studies

  • Research involving the synthesis of 1,2,4,5-tetraaryl substituted imidazoles, including derivatives akin to the compound , also included molecular docking studies to understand their inhibitory activity against specific target proteins, indicating their potential as antimicrobial agents (Sharma et al., 2018).

Computational Analysis

  • Another study involved the synthesis and computational analysis (Density Functional Theory) of novel tetra substituted imidazoles. This research aimed to understand their optimized geometry, spectroscopic properties, and non-linear optical properties, highlighting their potential in various applications (Ahmad et al., 2018).

Antitubercular Activity

  • A series of 2-(benzylthio)-1H-benzo[d]imidazoles, which are structurally related to the compound , were synthesized and evaluated as inhibitors of Mycobacterium tuberculosis. The leading compounds in this series were found to be active against multidrug-resistant strains and exhibited good aqueous solubility and plasma stability, suggesting their potential as anti-tuberculosis drug candidates (Rambo et al., 2021).

Corrosion Inhibition

  • Benzimidazole derivatives, related to the compound of interest, were investigated for their potential as corrosion inhibitors. Experimental and theoretical studies revealed their efficacy in inhibiting steel corrosion in acidic solutions, indicating their utility in material science and engineering applications (Rouifi et al., 2020).

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazoles depends on their specific structure and the target they interact with . Some 1,3,4-thiadiazoles have antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular activities .

Safety and Hazards

The safety and hazards associated with 1,3,4-thiadiazoles depend on their specific structure. Some may be harmful if swallowed, inhaled, or come into contact with the skin . Always refer to the specific safety data sheet for the compound .

Future Directions

Future research on 1,3,4-thiadiazoles will likely continue to explore their potential as therapeutic agents. This includes optimizing their synthesis, improving their pharmacological properties, and identifying new targets for their action .

properties

IUPAC Name

2-benzylsulfanyl-5-(4-bromophenyl)-1-(3-chlorophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrClN2S/c23-18-11-9-17(10-12-18)21-14-25-22(27-15-16-5-2-1-3-6-16)26(21)20-8-4-7-19(24)13-20/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAPYHZIQFEIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole

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